3-Methyl-5-[[3-(trifluoromethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-[[3-(trifluoromethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole, commonly known as TFMPP, is a psychoactive drug that belongs to the class of piperazines. It was initially developed as an antidepressant, but later it was found to have hallucinogenic properties. TFMPP is commonly used as a recreational drug due to its euphoric effects. However, it has also gained attention in scientific research due to its potential in various fields.
Wirkmechanismus
The exact mechanism of action of TFMPP is not fully understood. However, it is believed to act on the serotonergic system by increasing the release of serotonin in the brain. It also acts as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and mood.
Biochemical and Physiological Effects:
TFMPP has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. It also increases the levels of cyclic AMP and cyclic GMP, which are involved in the regulation of various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
TFMPP has several advantages for lab experiments. It is readily available and easy to synthesize. It also has a relatively low toxicity profile, making it safe for use in lab experiments. However, it has limitations as well. It has a short half-life, which makes it difficult to study its long-term effects. It also has a narrow therapeutic window, which means that it can have toxic effects at higher doses.
Zukünftige Richtungen
There are several future directions for the study of TFMPP. One potential direction is to study its potential as an antidepressant and anxiolytic. Another potential direction is to study its potential in treating Parkinson's disease and Alzheimer's disease. TFMPP also has potential in the field of cancer research, as it has been found to have anticancer properties. Further research is needed to fully understand the mechanism of action of TFMPP and its potential in various fields.
Synthesemethoden
TFMPP can be synthesized by the reaction of 3-(trifluoromethyl)piperidine with methyl chloroformate, followed by cyclization with hydrazine. The final product is obtained by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
TFMPP has been extensively studied for its potential in various fields of scientific research. It has been found to have potential as an antidepressant, anxiolytic, and analgesic. It has also been studied for its potential in treating Parkinson's disease and Alzheimer's disease. TFMPP has also been studied for its potential in cancer treatment, as it has been found to have anticancer properties.
Eigenschaften
IUPAC Name |
3-methyl-5-[[3-(trifluoromethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3O/c1-7-14-9(17-15-7)6-16-4-2-3-8(5-16)10(11,12)13/h8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXENOVPWFXCUJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCCC(C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.